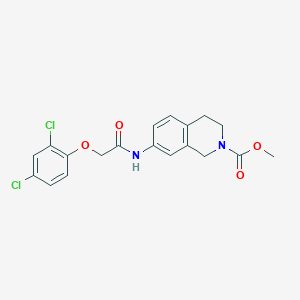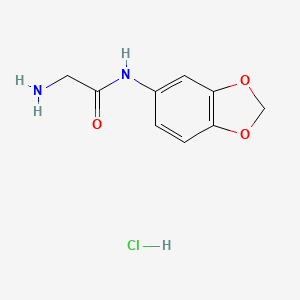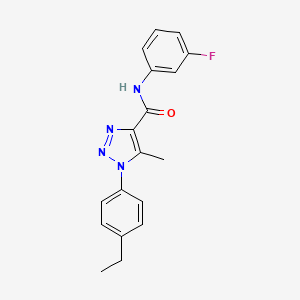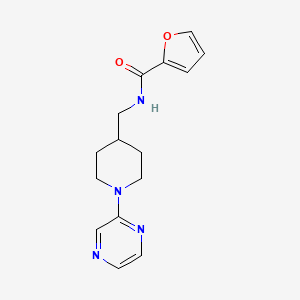
methyl 7-(2-(2,4-dichlorophenoxy)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorophenoxyacetic acid (2,4-D) is a common systemic herbicide used in the control of broadleaf weeds. It is the most widely used herbicide in the world, and the third most commonly used in North America .
Molecular Structure Analysis
The molecular formula for 2,4-D is C8H6Cl2O3. It has a molar mass of 221.037 g/mol .Chemical Reactions Analysis
2,4-D is known to undergo various chemical reactions. For instance, it can be degraded using a CeO2–Bi2O3 mixed metal oxide photocatalyst under visible light irradiation .Physical And Chemical Properties Analysis
2,4-D is a white to light yellow powder with a melting point of 42 °C and a flash point of 124 °C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Crystal Structure of Derivatives : The compound 7-acetamido-5-chloro-8-(p-methyloxybenzenesulfonyloxy)-2-styrylquinoline was synthesized, revealing the coplanar conformation of its styrylquinoline subunit through X-ray analysis. This study highlights the importance of structural elucidation in understanding the properties of such complex molecules (Li et al., 2007).
Antiviral and Antitumor Applications
Antiviral Efficacy Against Japanese Encephalitis : A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro and showed promise in reducing viral load and increasing survival in infected mice, pointing towards its potential in treating Japanese encephalitis (Ghosh et al., 2008).
Antitumor Properties : Research on 7-aminoisoquinoline-5,8-quinone derivatives has shown that these compounds possess antitumor activity against cancer cell lines, with the cytotoxicity correlating with their redox properties. This suggests their potential application in cancer therapy (Valderrama et al., 2009).
Chemical Synthesis Applications
Novel Synthesis Routes : Studies have explored unusual oxidation processes in the synthesis of methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates, showcasing innovative methods in organic synthesis (Beattie & Hales, 1992).
Derivatives for Pharmacological Properties : Synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities highlight the continuous search for novel compounds with potential therapeutic applications (Patel & Shaikh, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 7-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O4/c1-26-19(25)23-7-6-12-2-4-15(8-13(12)10-23)22-18(24)11-27-17-5-3-14(20)9-16(17)21/h2-5,8-9H,6-7,10-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKCDAFZHXWDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2739119.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2739120.png)
![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-N-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2739121.png)
![2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2739122.png)

![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2739124.png)

![Methyl 5-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-isobutoxy-1-benzothiophene-2-carboxylate](/img/structure/B2739133.png)
![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B2739135.png)

![1-allyl-3,4,9-trimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2739138.png)
![1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2739140.png)
